Cas no 2229176-66-1 (2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal)

2-(1,2-Dimethyl-1H-indol-3-yl)-2-methylpropanal is a synthetic aldehyde derivative with a unique indole-based structure, offering distinct olfactory properties. Its molecular framework combines an indole core with dimethyl and methylpropanal substituents, contributing to its stability and reactivity in fragrance applications. The compound is valued for its ability to impart warm, woody, and slightly floral notes, making it suitable for use in fine perfumery and aroma formulations. Its well-defined chemical structure ensures consistent performance, while its moderate volatility allows for controlled release in complex scent compositions. The product is typically synthesized under controlled conditions to maintain high purity and reproducibility.
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal structure
2229176-66-1 structure
Product name:2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
CAS No:2229176-66-1
MF:C14H17NO
Molecular Weight:215.290883779526
CID:5801057
PubChem ID:165735804

2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

    • 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
    • 2229176-66-1
    • EN300-1734712
    • インチ: 1S/C14H17NO/c1-10-13(14(2,3)9-16)11-7-5-6-8-12(11)15(10)4/h5-9H,1-4H3
    • InChIKey: RFRZRMSLZXZOBW-UHFFFAOYSA-N
    • SMILES: O=CC(C)(C)C1C2C=CC=CC=2N(C)C=1C

計算された属性

  • 精确分子量: 215.131014166g/mol
  • 同位素质量: 215.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 274
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 22Ų

2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1734712-0.1g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
0.1g
$1371.0 2023-09-20
Enamine
EN300-1734712-10.0g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
10g
$6697.0 2023-06-04
Enamine
EN300-1734712-2.5g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
2.5g
$3051.0 2023-09-20
Enamine
EN300-1734712-5.0g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
5g
$4517.0 2023-06-04
Enamine
EN300-1734712-0.25g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
0.25g
$1432.0 2023-09-20
Enamine
EN300-1734712-0.05g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
0.05g
$1308.0 2023-09-20
Enamine
EN300-1734712-10g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
10g
$6697.0 2023-09-20
Enamine
EN300-1734712-1g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
1g
$1557.0 2023-09-20
Enamine
EN300-1734712-0.5g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
0.5g
$1495.0 2023-09-20
Enamine
EN300-1734712-1.0g
2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal
2229176-66-1
1g
$1557.0 2023-06-04

2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal 関連文献

2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanalに関する追加情報

Professional Introduction to 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal (CAS No. 2229176-66-1)

2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal, identified by its CAS number 2229176-66-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative features a complex indole moiety appended to an isobutyl group, making it a versatile intermediate in the development of biologically active molecules. The structural uniqueness of this compound has garnered considerable attention from researchers exploring novel pharmacophores and therapeutic agents.

The indole scaffold, a prominent structural motif in numerous natural products and pharmaceuticals, contributes to the compound's potential biological activity. Specifically, the 1,2-dimethyl-1H-indol-3-yl substituent introduces steric and electronic properties that can modulate interactions with biological targets. Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the treatment of neurological disorders, infectious diseases, and cancer. The aldehyde functionality in 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal provides a reactive site for further chemical modifications, enabling the synthesis of more complex molecules.

In the context of modern medicinal chemistry, the synthesis of such heterocyclic compounds often involves multi-step organic transformations. The preparation of 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal typically requires sophisticated methodologies to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have been employed to construct the indole core efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for fine-tuning its structural features to optimize biological activity.

Recent advancements in computational chemistry have further accelerated the design and optimization of indole-based compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal. Molecular modeling studies have revealed insights into how subtle modifications in the indole ring can influence binding affinity and selectivity towards specific biological targets. For instance, computational analyses have suggested that the dimethyl substitution pattern at the 1 and 2 positions enhances interactions with certain protein receptors, making this compound a promising candidate for drug development.

The pharmacological potential of 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal has been explored in several preclinical studies. Researchers have investigated its effects on enzymes and receptors implicated in various diseases. Notably, preliminary data indicate that this compound exhibits inhibitory activity against certain kinases and transcription factors, which are key targets in cancer therapy. Additionally, its interaction with neurotransmitter receptors has raised interest in its potential applications for treating neurological conditions. These findings underscore the importance of structurally diverse indole derivatives as tools for drug discovery.

The synthesis and application of 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal also highlight the role of high-throughput screening (HTS) techniques in identifying lead compounds. HTS allows researchers to rapidly assess the biological activity of large libraries of compounds, including derivatives like this one. By integrating HTS with advanced synthetic methodologies, scientists can efficiently navigate the complex chemical space to uncover novel therapeutic agents. The aldehyde group in 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal serves as a valuable handle for further derivatization during HTS campaigns.

In conclusion, 2-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropanal (CAS No. 2229176-66-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. Recent research has demonstrated its potential in addressing various diseases through targeted modulation of biological pathways. As synthetic methodologies and computational tools continue to evolve, compounds like this one are poised to play a crucial role in next-generation drug development efforts.

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